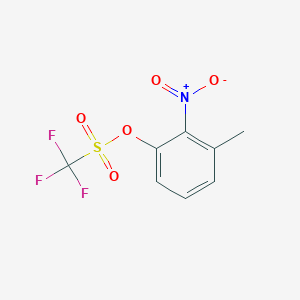

3-Methyl-2-nitrophenyl trifluoromethanesulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-nitrophenyl trifluoromethanesulphonate (MNTMS) is an organic compound that has been studied for its various applications in scientific research. It is a versatile compound that can be used in a variety of laboratory experiments, including organic synthesis, enzymatic reactions, and other biochemical assays.

Scientific Research Applications

Negishi Cross-Coupling Reaction

The Negishi cross-coupling reaction is a well-known method for forming carbon–carbon bonds. This reaction couples organic halides or triflates with organozinc compounds. Palladium is often used as a metal catalyst, but nickel can also be used. The 2-Nitro-m-tolyl triflate can be used in this reaction .

Asymmetric Catalysis

Small-molecule dual hydrogen-bond (H-bond) donors such as ureas, thioureas, squaramides, and guanidinium ions are widely used as effective catalysts for promoting a variety of enantioselective reactions. The 2-Nitro-m-tolyl triflate can be used in these reactions .

Synthesis of Biaryls and Diarylmethanes

The Negishi coupling reaction is used to prepare various biaryls and diarylmethanes, which are essential in organic, industrial, and pharmaceutical chemistry .

Synthesis of Natural Products

Many natural products and biologically active compounds can be obtained through the Negishi reaction, where 2-Nitro-m-tolyl triflate can be used .

Synthesis of Chiral Ligands

The Negishi coupling reaction is also helpful in the synthesis of chiral ligands such as chiral binaphthalenes that are used in asymmetric synthesis .

Synthesis of Compounds in Different Chemical States

Negishi coupling has also been used in the synthesis of compounds that are present in different chemical states (influenced by the absorption of light). For example, photochromic dihydro 5-azaindolizines have applications in optical technology, ophthalmic lenses, data storage, photoswitches, dental filling material, IR-sensitive photoswitchable materials, DNA markers, and in nanotechnology .

properties

IUPAC Name |

(3-methyl-2-nitrophenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO5S/c1-5-3-2-4-6(7(5)12(13)14)17-18(15,16)8(9,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOLNKPQOQPEFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

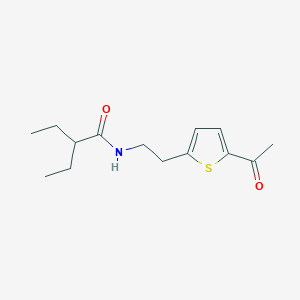

![(E)-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2447307.png)

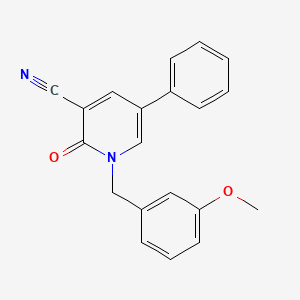

![3-Methyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2447308.png)

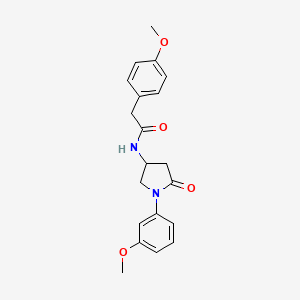

![5-(3-chloro-4-methylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2447312.png)

![N-(Cyanomethyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2447316.png)

![4-Methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2447320.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2447321.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2447328.png)